2,3,24-Trihydroxy-12-ursen-28-oic acid

Description

Chemical Identity and Classification within Triterpenoids

2,3,24-Trihydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562), a class of natural products derived from a 30-carbon precursor, squalene (B77637). strath.ac.uknih.gov Triterpenoids are known for their structural diversity and are found abundantly in the plant kingdom. nih.gov

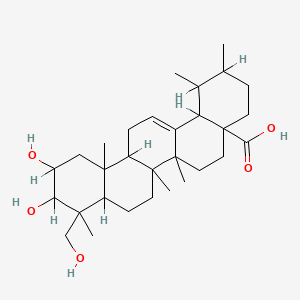

The chemical backbone of this compound is the ursane-type skeleton. This framework is characterized by a five-ring (pentacyclic) structure. The ursane (B1242777) skeleton is distinguished from other pentacyclic triterpenoid types, such as the oleanane (B1240867) type, by the placement of a methyl group at the C-19 position of the E-ring, whereas in oleananes it is at C-20. nih.gov The core structure of this compound features hydroxyl (-OH) groups at positions 2, 3, and 24, and a carboxylic acid (-COOH) group at position 28. A double bond is present between carbons 12 and 13 of the C-ring.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₅ |

| Molecular Weight | 488.7 g/mol |

| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid guidechem.com |

| CAS Number | 89786-83-4 |

| Classification | Pentacyclic Triterpenoid (Ursane-type) strath.ac.uk |

The spatial arrangement of atoms, or stereochemistry, is a critical aspect of the chemical identity of this compound. The specific orientation of the hydroxyl groups significantly influences the molecule's properties. The most commonly cited isomer is 2α,3α,24-trihydroxyurs-12-en-28-oic acid . targetmol.com This notation indicates that the hydroxyl groups at the 2 and 3 positions are in the alpha configuration, meaning they are oriented below the plane of the ring system.

Another isomer that has been identified is 2α,3β,24-trihydroxyurs-12-en-28-oic acid . u-toyama.ac.jp In this form, the hydroxyl group at the 3 position is in the beta configuration, projecting above the plane of the ring. The existence of these isomers highlights the stereochemical diversity within this specific chemical formula.

Global Distribution and Phytochemical Sources

This compound is a naturally occurring compound found in a variety of plant species distributed across the globe. Its presence has been documented in plants from different families, suggesting a widespread, albeit not ubiquitous, distribution. The plants in which this compound has been identified are often found in temperate and tropical regions of Asia, and other parts of the world.

Table 2: Phytochemical Sources of this compound

| Plant Species | Family | Part of Plant | Geographical Distribution (General) |

| Actinidia deliciosa (Kiwifruit) | Actinidiaceae | Root | Native to China, now cultivated worldwide |

| Callicarpa bodinieri | Lamiaceae | Herbs | Native to China |

| Centella erecta nih.gov | Apiaceae | Not specified | Found in various regions |

| Hedyotis lawsoniae u-toyama.ac.jp | Rubiaceae | Not specified | Found in Asia |

| Nauclea orientalis researchgate.net | Rubiaceae | Stem bark and leaves | Native to Southeast Asia and Northern Australia |

| Prunus serrulata var. spontanea | Rosaceae | Leaves | Native to Japan, Korea, and China |

| Viburnum ternatum | Adoxaceae | Not specified | Found in Asia |

| Weigela subsessilis nih.gov | Caprifoliaceae | Not specified | Native to Korea |

Historical Context of Natural Product Discovery and Triterpenoid Research

The study of triterpenoids has a rich history, dating back to the early days of natural product chemistry. These compounds were initially investigated for their roles in plant resins, waxes, and as components of traditional medicines. The elucidation of the complex, polycyclic structures of triterpenoids was a significant challenge for early chemists and drove the development of new analytical techniques.

The discovery and characterization of ursane-type triterpenoids, a major subgroup, have been ongoing for many decades. researchgate.net Research into this class of compounds has been fueled by their widespread occurrence in the plant kingdom and their diverse biological activities. strath.ac.uk The isolation and identification of specific ursane triterpenoids, such as this compound, from various plant sources represent incremental but important contributions to the vast library of known natural products. These discoveries have been made possible by advancements in chromatographic separation techniques and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which allow for the precise determination of complex molecular structures. The ongoing investigation into triterpenoids continues to reveal new compounds and expand our understanding of the chemical diversity of the natural world.

Properties

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Esculentic acid (Diplazium) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

464-92-6, 76964-07-3 | |

| Record name | NSC166063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esculentic acid (Diplazium) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Esculentic acid (Diplazium) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Isolation, Purification, and Structural Confirmation

Contemporary Extraction and Chromatographic Techniques

The isolation of 2,3,24-Trihydroxy-12-ursen-28-oic acid from various plant sources, such as the leaves of Lagerstroemia speciosa and Eriobotrya japonica, involves a multi-step process beginning with extraction and followed by extensive chromatographic purification. who.intresearchgate.net The selection of the extraction method is critical and is often dictated by the desired yield and purity of the final product.

Conventional extraction methods, including maceration and Soxhlet extraction, have been historically employed. researchgate.net These techniques often involve the use of organic solvents like methanol (B129727) or ethanol (B145695) to extract a crude mixture of compounds from the dried and powdered plant material. nih.govgigvvy.com For instance, research has demonstrated the extraction of total triterpenoids from Lactuca indica using a microwave-assisted ethanol extraction method. gigvvy.com

More contemporary and "green" extraction technologies are increasingly being adopted to enhance efficiency and reduce solvent consumption. gigvvy.comchemicalbook.com These include:

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process. gigvvy.comchemicalbook.com

Ultrasound-Assisted Extraction (UAE): High-frequency ultrasound waves are used to disrupt plant cell walls, improving solvent penetration and mass transfer. researchgate.net

Supercritical Fluid Extraction (SFE): This method often uses supercritical carbon dioxide (CO2), sometimes with a modifier like ethanol, to extract the compound. researchgate.net It is valued for its ability to produce clean extracts with minimal thermal degradation of the target compound. chemicalbook.comresearchgate.net

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo purification. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity. Common chromatographic methods include:

Column Chromatography (CC): This is a fundamental purification step, often using silica (B1680970) gel or macroporous adsorption resins. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the purification and quantitative analysis of this compound. who.intnih.govgigvvy.com Reversed-phase columns, such as C18, are frequently used with mobile phases typically consisting of acetonitrile (B52724) and water (often with an acid modifier like phosphoric acid). researchgate.net

Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully used to separate structurally similar isomers like corosolic acid and maslinic acid. researchgate.net

The combination of these techniques allows for the isolation of this compound with a purity often exceeding 95%. who.intgigvvy.com

Table 1: Overview of Extraction and Purification Techniques for this compound

| Technique | Description | Key Parameters & Findings | Reference(s) |

|---|---|---|---|

| Solvent Extraction | Use of organic solvents like methanol or ethanol to obtain a crude extract from plant material. | 80-100% ethanol or methanol solutions are effective. Often a preliminary step. | who.intnih.gov |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to accelerate extraction. A "green" technique. | Optimized conditions for total triterpenoids from Lactuca indica were a solid-liquid ratio of 1:20 g/mL, 400 W power, for 60 min. | gigvvy.com |

| Supercritical Fluid Extraction (SFE) | Employs supercritical CO2, often with a co-solvent, for extraction. | Optimized conditions for extraction from Lagerstroemia speciosa were found to be 24.005 MPa pressure, 58.145°C, 62.77 min, and 71.624% ethanol as a modifier. | researchgate.net |

| Column Chromatography | Separation based on adsorption, often using silica gel or macroporous resins. | Macroporous adsorption resins are used for enrichment and purification. | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for final purification and quantification. | Reversed-phase C18 columns with mobile phases like acetonitrile/acidified water are common. | who.intresearchgate.net |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition method effective for separating isomers. | Successfully separated corosolic acid from maslinic acid using specific solvent systems. | researchgate.net |

High-Resolution Spectroscopic Approaches for Structural Elucidation (NMR, MS)

Once purified, the definitive identification and structural confirmation of this compound are accomplished using high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and an electrospray ionization (ESI) source, is a powerful tool for the analysis of this compound. who.intnih.gov In ESI, the molecule can be ionized in either positive or negative mode. For quantitative analysis, the Multiple-Reaction Monitoring (MRM) mode is highly specific and sensitive. who.intnih.gov This involves monitoring a specific precursor ion to product ion transition. For example, a transition of m/z 490 → m/z 205 has been used for quantification in positive ESI mode. who.int The high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule. The molecular formula of this compound is C₃₀H₄₈O₅, with a corresponding molecular weight of approximately 488.7 g/mol . nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive method for the complete structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to assign all the proton and carbon signals in the molecule's complex pentacyclic triterpenoid (B12794562) structure. researchgate.netresearchgate.net The chemical shifts (δ) and coupling constants in the ¹H NMR spectrum, along with the carbon signals in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.netmdpi.com For instance, the analysis of ¹H and ¹³C NMR spectra allows for the differentiation between ursane-type and oleanane-type triterpenes, such as distinguishing corosolic acid from its isomer, maslinic acid. researchgate.netmdpi.com

Table 2: Key Spectroscopic Data for the Structural Confirmation of this compound

| Spectroscopic Technique | Method/Mode | Key Observations/Data | Purpose | Reference(s) |

|---|---|---|---|---|

| Mass Spectrometry (MS) | LC-MS/MS with ESI | Molecular Formula: C₃₀H₄₈O₅; Molecular Weight: ~488.7 g/mol. MRM transition (positive mode): m/z 490 → m/z 205. | Molecular weight confirmation and quantification. | who.intnih.gov |

| ¹H NMR | 1D NMR | Provides chemical shifts and coupling constants for all protons, revealing the local electronic environment and neighboring protons. | Elucidation of proton framework and stereochemistry. | researchgate.netresearchgate.net |

| ¹³C NMR | 1D NMR | Shows signals for all 30 carbon atoms, indicating the carbon skeleton. | Confirmation of the carbon backbone and functional groups. | researchgate.netresearchgate.net |

| 2D NMR | COSY, HSQC, HMBC | Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of the entire structure. | Complete structural assignment and confirmation of connectivity. | researchgate.netresearchgate.net |

Analytical Validation and Purity Assessment in Research Studies

For research studies to be reliable and reproducible, the analytical methods used for quantifying this compound and assessing its purity must be rigorously validated. who.intgigvvy.com Method validation ensures that the analytical procedure is suitable for its intended purpose. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods subjected to such validation. who.intresearchgate.netgigvvy.com

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions of known concentrations and performing a linear regression analysis. For example, a linear range of 1.00-1000 ng/mL has been established for an LC-MS/MS method. who.intnih.gov

Accuracy: The closeness of the test results to the true value. Accuracy is often determined through recovery studies, where a known amount of pure standard is added to a sample and the percentage recovered is calculated. gigvvy.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. gigvvy.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com For an LC-MS/MS method, an LOQ of 1.00 ng/mL has been reported for corosolic acid in plasma. who.intnih.gov

Purity assessment is often performed using HPLC, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. gigvvy.com The use of a certified reference standard is crucial for both accurate quantification and identity confirmation. gigvvy.comchemicalbook.com

Table 3: Summary of Analytical Validation Parameters

| Validation Parameter | Description | Example Finding | Reference(s) |

|---|---|---|---|

| Linearity | Establishes a proportional relationship between concentration and analytical response. | A correlation coefficient (r²) of ≥ 0.995 was achieved over a concentration range of 20-10,000 ng/mL for an LC-MS method. | nih.gov |

| Accuracy | Closeness of the measured value to the true value, often assessed by recovery studies. | Average recovery was found to be 99.86 ± 0.831% for an HPTLC method. | gigvvy.com |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | An LOQ of 1.00 ng/mL was determined for an LC-MS/MS method in rat plasma. | who.intnih.gov |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other compounds. | Confirmed by comparing retention times and spectral data of the sample peak with a pure standard. | gigvvy.com |

Biosynthetic Pathways and Structural Analogues in Natural Systems

Enzymatic and Genetic Aspects of Triterpenoid (B12794562) Biosynthesis Relevant to 2,3,24-Trihydroxy-12-ursen-28-oic acid

The biosynthesis of this compound is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. nih.govresearchgate.net This initial step is catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase, which forms the fundamental pentacyclic ursane (B1242777) scaffold known as α-amyrin. nih.govnih.gov

Following the creation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are crucial for the structural diversification of triterpenoids. nih.govfrontiersin.orgbeilstein-journals.org The formation of this compound (Asiatic acid) and its isomers involves several key hydroxylation and oxidation steps:

C-28 Oxidation: The methyl group at the C-28 position of α-amyrin undergoes a three-step oxidation process catalyzed by a CYP enzyme from the CYP716A subfamily. nih.govnih.govbiorxiv.org This converts the methyl group first into an alcohol (uvaol), then an aldehyde, and finally into a carboxylic acid, forming ursolic acid. nih.govbiorxiv.org

C-2 and C-3 Hydroxylation: Subsequent hydroxylations at the C-2 and C-3 positions are key steps. For instance, the enzyme AmCYP716C53 has been identified as a C-2α hydroxylase that can act on ursolic acid to produce corosolic acid (2α-hydroxyursolic acid). nih.gov Further hydroxylation at C-3 would be required.

C-24 Hydroxylation: The formation of the C-24 hydroxyl group is another critical step, catalyzed by a specific CYP enzyme. For example, in the biosynthesis of soyasaponins in legumes, CYP93E1 acts as a C-24 hydroxylase on the β-amyrin (oleanane-type) scaffold. frontiersin.org A similar enzymatic function would be required on the ursane scaffold to produce the 24-hydroxy moiety.

The genes encoding these CYP enzymes are often highly regulated and can be induced by various signaling molecules like jasmonic acid (MeJA), salicylic (B10762653) acid (SA), and abscisic acid (ABA), as well as by abiotic stresses. nih.govbiorxiv.org The coordinated action of these enzymes—an α-amyrin synthase followed by a series of specific CYPs—is essential for the complete biosynthesis of this compound in plants. nih.gov

Naturally Occurring Derivatives and Biologically Related Compounds

This compound (Asiatic acid) is part of a large family of structurally related ursane-type triterpenoids. These compounds share the same pentacyclic carbon skeleton but differ in the number and position of hydroxyl, carboxyl, and other functional groups. researchgate.netnih.govresearchgate.net These seemingly minor structural variations can lead to different biological activities. nih.gov

A comparative analysis highlights these structural nuances:

Ursolic Acid: This is a foundational ursane-type triterpenoid, featuring a single hydroxyl group at C-3 and a carboxyl group at C-28. sinica.edu.twmdpi.com It is the direct biosynthetic precursor to more hydroxylated derivatives. nih.gov

Corosolic Acid: Known as 2α-hydroxyursolic acid, it possesses hydroxyl groups at C-2 and C-3, making it structurally similar to Asiatic acid but lacking the C-24 hydroxyl group. wikipedia.orgchemicalbook.com

Madecassic Acid: This compound is very closely related to Asiatic acid, featuring an additional hydroxyl group at the C-6 position. nih.gov

Uvaol: This derivative is a diol, having hydroxyl groups at C-3 and C-28, but lacking the carboxyl function at C-28 that is characteristic of the acidic triterpenoids. nih.gov

Below is an interactive data table comparing the structures of these key ursane-type triterpenoids.

| Compound Name | C-2 Hydroxyl | C-3 Hydroxyl | C-24 Hydroxyl | C-28 Functional Group |

| This compound (Asiatic Acid) | α-OH | β-OH | -OH | -COOH |

| Ursolic Acid | H | β-OH | H | -COOH |

| Corosolic Acid | α-OH | β-OH | H | -COOH |

| Madecassic Acid | α-OH | β-OH | -OH | -COOH |

| Uvaol | H | β-OH | H | -CH₂OH |

This table illustrates the key structural differences among selected ursane-type triterpenoids.

Beyond the ursane family, other classes of pentacyclic triterpenoids serve as important structural analogues, with the oleanane (B1240867) type being the most prominent.

Oleanane-Type Triterpenoids: The primary structural difference between ursane and oleanane skeletons lies in the E-ring. In the ursane type, methyl groups are located at C-19 and C-20, whereas in the oleanane type, both methyl groups are at C-20. nih.govresearchgate.net Oleanolic acid is the oleanane isomer of ursolic acid, sharing the C-3 hydroxyl and C-28 carboxyl groups. nih.govsinica.edu.tw Maslinic acid is the oleanane analogue of corosolic acid, with hydroxyl groups at C-2 and C-3. nih.govmdpi.com

Lupane-Type Triterpenoids: This class is characterized by a five-membered E-ring, in contrast to the six-membered E-ring of ursane and oleanane types. mdpi.comresearchgate.net Betulinic acid, a well-known lupane (B1675458) triterpenoid, is structurally similar to ursolic and oleanolic acids but possesses this different ring structure. researchgate.net

Other Triterpenoids: The diversity of triterpenoids also includes tetracyclic skeletons like the dammarane (B1241002) type, which is the backbone for ginsenosides (B1230088) found in ginseng. nih.gov

This structural diversity is summarized in the interactive data table below.

| Compound Name | Triterpenoid Class | Key Structural Feature |

| This compound (Asiatic Acid) | Ursane | C-19 and C-20 methyl groups |

| Oleanolic Acid | Oleanane | Two methyl groups at C-20 |

| Betulinic Acid | Lupane | Five-membered E-ring |

| Lupeol | Lupane | Five-membered E-ring, C-28 methyl |

| α-Amyrin | Ursane | Precursor to ursane acids |

| β-Amyrin | Oleanane | Precursor to oleanane acids |

This table compares the core skeletons of different triterpenoid classes.

Strategies for Chemical Modification and Semi-Synthesis of Novel Analogues

The natural structure of this compound and its analogues provides multiple reactive sites for chemical modification, enabling the semi-synthesis of novel derivatives with potentially enhanced properties. nih.govnih.gov The primary targets for these modifications are the hydroxyl groups on the A-ring and the carboxylic acid group at C-28. researchgate.netgoogle.com

Key strategies for chemical modification include:

Esterification and Amidation: The C-28 carboxylic acid is a versatile functional group that can be converted into a wide range of esters or amides. google.com This can be achieved by reacting the parent compound with various alcohols or amines. These modifications can alter the compound's polarity and bioavailability. nih.gov

Glycosylation: Attaching sugar moieties (glycosylation) to the hydroxyl or carboxyl groups is a common strategy to increase water solubility and potentially alter biological activity. sinica.edu.twresearchgate.net Saponins are naturally occurring glycosides of triterpenoids. sinica.edu.tw

Acylation: The hydroxyl groups at C-2, C-3, and C-24 can be acylated to form esters. google.com Selective acylation can be controlled by adjusting reaction conditions and the amount of the acylating agent. google.com

Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones. For example, the C-3 hydroxyl group of ursolic acid can be oxidized to produce ursonic acid. mdpi.com Conversely, the C-28 carboxyl group can be reduced to a primary alcohol. google.com

Modification of the Carbon Skeleton: More complex modifications can involve creating new functionalities on the ring structure itself. For instance, introducing an enone system (a double bond adjacent to a ketone) in the A or C rings has been shown to significantly enhance the activity of some triterpenoids. narod.ru The introduction of a nitrile group at the C-2 position has also been explored to create highly potent derivatives. narod.ru

These semi-synthetic approaches allow for the systematic exploration of structure-activity relationships, aiming to develop analogues with improved characteristics. nih.govnih.govgoogle.com

In Vitro and in Vivo Pharmacological Investigations: Mechanistic Elucidation

Antineoplastic Mechanisms in Cellular Models and Animal Studies

The therapeutic potential of 2,3,24-Trihydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) also known as Asiatic acid, has been extensively investigated in the context of oncology. Research has focused on its ability to influence key cellular processes involved in cancer progression, demonstrating significant effects in both laboratory cell cultures and preclinical animal models.

Pathways of Cell Cycle Modulation and Apoptosis Induction

This compound exerts its anticancer effects by targeting fundamental cellular pathways that regulate cell proliferation and programmed cell death (apoptosis). Studies have shown that it can effectively halt the cancer cell cycle, preventing replication and division. In human breast cancer cells (MCF-7 and MDA-MB-231), the compound was found to induce cell cycle arrest at the S and G2/M phases. nih.gov This blockade is associated with a p53-independent increase in the expression of the cell cycle inhibitor p21/WAF1 and a reduction in key proteins that drive the cell cycle, such as cyclin A, cyclin B1, Cdc2, and Cdc25C. nih.gov Similarly, in colon carcinoma cells (SW480 and HCT116), treatment resulted in a delay in G2/M and S phase progression. spandidos-publications.com

The compound's ability to induce apoptosis is mediated through multiple signaling cascades. A primary mechanism is the intrinsic or mitochondrial pathway. This is characterized by an altered ratio of Bax to Bcl-2 proteins, leading to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9. nih.govjst.go.jp Activated caspase-9 then triggers executioner caspases like caspase-3, culminating in the cleavage of cellular components and apoptotic cell death. jst.go.jpmdpi.com

Furthermore, several critical signaling pathways involved in cell survival and proliferation are modulated by this triterpenoid. Research has consistently shown its ability to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. spandidos-publications.comnih.govresearchgate.net By suppressing the phosphorylation of key components like PI3K, Akt, mTOR, and p70S6K, it can upregulate the tumor suppressor protein Pdcd4, contributing to its pro-apoptotic effects in colon cancer cells. spandidos-publications.com The mitogen-activated protein kinase (MAPK) pathways are also critically involved. Specifically, the activation of p38 MAPK and the inhibition of the extracellular signal-regulated kinase (ERK) have been identified as key mediators of its growth-inhibiting and apoptosis-inducing effects in breast cancer cells. nih.govnih.gov Additionally, the compound has been shown to suppress the STAT3 pathway, which is crucial for the proliferation and migration of cancer cells like nasopharyngeal carcinoma. mdpi.comresearchgate.net

Efficacy in Preclinical Cancer Models

The in vitro findings have been substantiated by in vivo studies using animal models, demonstrating the compound's potential as a systemic anticancer agent. In a mouse xenograft model of lung cancer, oral administration of this compound led to a significant inhibition of both tumor volume and weight. nih.gov This reduction in tumor growth was accompanied by a marked increase in apoptosis within the lung cancer cells and a significant decrease in the expression of the proliferation marker, proliferating cell nuclear antigen (PCNA). nih.gov

Further studies have confirmed its efficacy in other cancer models. For instance, it was found to inhibit tumor growth in Lewis mouse models of both lung cancer and melanoma B16F10. nih.gov Another report highlighted its ability to inhibit tumor growth in mice through the induction of apoptosis. biosynth.com These preclinical studies underscore the compound's potential to suppress tumor progression in a living organism, providing a strong basis for its further development as a therapeutic agent.

In Vitro Cytotoxic Activity Against Tumor Cell Lines

This compound has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines in laboratory settings. Its effectiveness has been documented across different cancer types, highlighting its potential as a versatile antineoplastic agent.

The compound has shown notable cytotoxic effects against liver cancer (PLC, Hep3B, HepG2), cervical cancer (HeLa), colon cancer (SW480, HCT116), breast cancer (MCF-7, MDA-MB-231), and other tumor cell lines such as Bel7402. nih.govspandidos-publications.comtargetmol.com Specific investigations into colon carcinoma cells revealed that it inhibits proliferation in a dose- and time-dependent manner. spandidos-publications.com In nasopharyngeal carcinoma cells (TW-01 and SUNE5-8F), it not only inhibited cell viability but also suppressed migration. mdpi.com

| Cancer Type | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Induction of S-G2/M phase arrest and apoptosis | nih.gov |

| Colon Cancer | SW480, HCT116 | Inhibition of proliferation and migration, induction of apoptosis | spandidos-publications.com |

| Liver Cancer | PLC, Hep3B, HepG2 | Cytotoxic activity | targetmol.com |

| Cervical Cancer | HeLa | Cytotoxic activity | targetmol.com |

| Nasopharyngeal Carcinoma | TW-01, SUNE5-8F | Inhibition of cell viability and migration, induction of apoptosis | mdpi.com |

| Misc. Tumor Line | Bel7402 | Cytotoxic activity | targetmol.com |

Immunomodulatory and Anti-inflammatory Signaling Cascade Analysis

Beyond its direct effects on cancer cells, this compound also exhibits significant immunomodulatory properties, influencing the behavior of immune cells and the production of signaling molecules known as cytokines.

Regulation of Inflammatory Mediators and Cytokine Networks (IL-1, IL-12p70, IL-23, IL-17A)

The compound demonstrates a nuanced ability to regulate key cytokine networks that are pivotal in orchestrating immune and inflammatory responses. Specifically, it has been shown to inhibit the release of Interleukin-12 (IL-12p70). IL-12 is a cytokine crucial for driving the differentiation of T-helper 1 (Th1) cells, which are involved in cell-mediated immunity. nih.gov

In contrast to its effect on IL-12, the compound enhances the secretion of Interleukin-23 (IL-23) induced by Interleukin-1 (IL-1) in certain immune cells. IL-23 is a key cytokine that promotes the development and maintenance of T-helper 17 (Th17) cells. frontiersin.orgnih.gov This upregulation of IL-23 subsequently leads to an increased release of Interleukin-17A (IL-17A) from primed T cells. The IL-23/IL-17 axis is a critical pathway in host defense and is also implicated in the pathogenesis of various inflammatory diseases. frontiersin.orgnih.gov This dual regulatory action on the IL-12 and IL-23 pathways indicates a sophisticated modulation of the immune response, shifting the balance between different T-helper cell subsets.

Impact on Immune Cell Activation and Differentiation (MoLC, CD4+ T cells)

The immunomodulatory effects of this compound are exerted through its direct action on specific immune cell populations. It has been observed to act on activated human monocyte-derived Langerhans-like cells (MoLCs), which are a type of antigen-presenting cell. By inhibiting the release of IL-12p70 from these cells, it effectively reduces their capacity to prime a Th1 response.

Simultaneously, the compound influences the function of CD4+ T cells. In primed CD4+ T cells, the compound's upstream effect of enhancing IL-23 secretion leads to a downstream increase in their release of IL-17A. This demonstrates the compound's ability to not only influence the initial signals from antigen-presenting cells but also to shape the effector function of T lymphocytes, promoting a Th17-type response.

| Target Cell/Cytokine | Observed Effect | Reference |

|---|---|---|

| Monocyte-derived Langerhans-like cells (MoLC) | Reduces Th1-priming capacity | |

| CD4+ T cells | Increases IL-17A release (following IL-1/IL-23 stimulation) | |

| Interleukin-12p70 (IL-12p70) | Inhibits release | |

| Interleukin-23 (IL-23) | Enhances IL-1-induced secretion | |

| Interleukin-17A (IL-17A) | Increases release from primed CD4+ T cells |

Interference with Cellular Responses (e.g., LPS-stimulated RAW 264.7 cells)

This compound has been shown to interfere with the cellular responses of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism of action is thought to involve the inhibition of the production of organic acids and the induction of degranulation. walshmedicalmedia.combiosynth.com In studies on related ursane-type triterpenes, such as 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid, inhibitory activity against nitric oxide production in LPS-activated RAW 264.7 cells has been observed. mdpi.com Another related compound, 20-Hydroxy-3-oxolupan-28-oic acid, has been shown to suppress nitric oxide (NO) production and the levels of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov The anti-inflammatory effects of these related compounds are often attributed to the downregulation of signaling pathways such as NF-κB, PI3K/Akt, and MAPKs. nih.govnih.gov

Table 1: Effects of Related Triterpenoids on LPS-stimulated RAW 264.7 Macrophages

| Compound | Observed Effect | Signaling Pathway Implicated |

| 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid | Inhibition of nitric oxide production. mdpi.com | Not specified |

| 20-Hydroxy-3-oxolupan-28-oic acid | Inhibition of NO, TNF-α, and IL-6 production. nih.gov | PI3K/Akt, MAPKs, NF-κB. nih.gov |

Antiviral Modalities and Inhibition Mechanisms

Research indicates that this compound employs a multi-faceted approach to inhibit viral infections. One key mechanism is the disruption of the viral entry process by increasing the pH of endosomes. This alkalinization of the endosomal compartment is critical as it prevents the necessary pH-dependent fusion of the virus with the cell membrane, a crucial step for the release of the viral genome into the cytoplasm.

Furthermore, this compound has been found to interfere with the glycosylation of cellular receptors necessary for viral attachment, specifically noted in the context of SARS-CoV. By altering the carbohydrate moieties on host cell surface proteins, this compound can effectively block the initial binding of the virus, thereby preventing infection at a very early stage.

The antiviral activity of this compound has been demonstrated to be potent, particularly against SARS-CoV. In experimental systems, it has been shown to block virus infection at a low-micromolar concentration, with a reported half-maximal effective concentration (EC₅₀) of 1.13 μM. This indicates a significant potential for this compound as an antiviral agent. The broad antiviral spectrum of pentacyclic triterpenoids, as a class, has been noted against a variety of viruses, including HIV, hepatitis B and C, herpes simplex virus, and influenza virus, suggesting that this compound may also possess inhibitory activity against other viral pathogens. nih.gov

Table 2: Antiviral Activity of this compound

| Virus | Metric | Value |

| SARS-CoV | EC₅₀ | 1.13 μM |

Antimicrobial and Antifungal Action in Preclinical Microorganism Models

This compound has demonstrated significant antibacterial properties. walshmedicalmedia.combiosynth.com It has been shown to have a considerable effect on lung infections caused by Pseudomonas aeruginosa and other bacteria. walshmedicalmedia.combiosynth.com The compound is also reported to affect antibiotic resistance mechanisms, suggesting a potential role in combination therapies to combat resistant bacterial strains. walshmedicalmedia.combiosynth.com While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacteria are not detailed in the available literature, the activity of the closely related compound, Asiatic acid, has been documented. For instance, Asiatic acid has shown MIC values ranging from 20-40 μg/mL against foodborne pathogens like Escherichia coli O157:H7 and Staphylococcus aureus.

The antifungal potential of this compound has been noted. targetmol.com It is described as a triterpenoid phytoalexin with activity against fungi. targetmol.com While specific studies detailing its efficacy against Colletotrichum musae, the causative agent of banana anthracnose, are limited, various plant extracts containing triterpenoids have been screened for activity against this pathogen. walshmedicalmedia.comresearchgate.netresearchgate.netmdpi.com

In the context of human pathogenic fungi, the related compound Asiatic acid has been investigated for its effects on Candida albicans. These studies have revealed that Asiatic acid can inhibit the growth of C. albicans and may work synergistically with conventional antifungal drugs like fluconazole, particularly against resistant strains. The mechanism is thought to involve the inhibition of drug efflux pumps and the induction of reactive oxygen species.

Table 3: Antifungal and Antibacterial Spectrum (Data primarily on the related compound Asiatic acid)

| Organism | Compound | Activity Metric | Value |

| Escherichia coli O157:H7 | Asiatic acid | MIC | 20-40 μg/mL |

| Staphylococcus aureus | Asiatic acid | MIC | 20-40 μg/mL |

| Candida albicans | Asiatic acid | - | Growth inhibition |

Erythrocyte Integrity and Anti-Sickling Effects in Experimental Models

Current scientific literature provides limited direct evidence on the specific effects of this compound on erythrocyte integrity and its potential for anti-sickling activity. The stability of the erythrocyte membrane is crucial for its function and survival, and alterations in membrane integrity are associated with various pathological conditions, including atherosclerosis. nih.gov Factors such as cholesterol content within the membrane influence its stability. nih.gov

While direct studies on corosolic acid are scarce, research into related compounds and plant extracts offers some context. Phytochemical screenings of plant extracts that demonstrate anti-sickling activity have revealed the presence of triterpenoids among other compounds like flavonoids, polyphenols, and alkaloids. researchgate.netnih.gov For instance, some plant-derived compounds, including pentacyclic triterpenoids, have been validated for their anti-sickling activities. researchgate.net This suggests that the broader class of triterpenoids may possess properties that could influence red blood cell morphology and function. However, further investigation is required to specifically determine the role, if any, of this compound in maintaining erythrocyte integrity or preventing the sickling phenomenon characteristic of sickle cell disease. nih.gov

Emerging Biological Activities and Systemic Effects of Related Triterpenoids

The family of triterpenoids, including corosolic acid and its analogs like ursolic acid, oleanolic acid, and betulinic acid, exhibits a wide range of biological activities. mdpi.com These natural compounds are being investigated for their potential therapeutic applications in a variety of systemic conditions. nih.govnih.gov

New therapeutic agents against malaria are urgently needed due to the emergence of drug-resistant Plasmodium strains. mdpi.com Plant-derived compounds have historically been a vital source of antimalarials. Research has shown that various triterpenoids possess antimalarial properties. For example, bioactivity-guided separation of medicinal plants has led to the isolation of triterpenoids that show inhibitory activity against P. falciparum strains. mdpi.com While specific studies focusing solely on the antimalarial action of corosolic acid are limited, the activity of other triterpenoids, such as betulafolientriol (B1254042) oxide, highlights the potential of this class of compounds in the development of new antimalarial drugs. mdpi.com

The antidiabetic effect of corosolic acid is one of its most well-documented biological activities. mdpi.comnih.gov It has been shown to improve glucose metabolism through multiple mechanisms. nih.govdrugs.com In preclinical studies, corosolic acid has been observed to lower blood glucose levels in animal models of type 2 diabetes. nih.gov

The mechanisms underlying its antidiabetic effects include:

Enhanced Glucose Uptake: Corosolic acid stimulates the transport of glucose into cells, particularly muscle cells, by increasing the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.govdrugs.com It may also enhance the insulin (B600854) signaling pathway by increasing the phosphorylation of the insulin receptor. mdpi.comnih.gov

Inhibition of α-Glucosidase: It has been shown to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov This action slows the absorption of glucose from the intestine.

Decreased Gluconeogenesis: Corosolic acid can reduce the production of glucose in the liver (gluconeogenesis) by modulating key regulatory enzymes. nih.gov

Insulin Sensitization: The compound appears to act as an insulin sensitizer, improving the body's response to insulin rather than stimulating its production. mdpi.com It may achieve this by inhibiting protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin signaling pathway. mdpi.comresearchgate.net

The following table summarizes findings from key preclinical studies on the antidiabetic effects of corosolic acid.

| Study Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Genetically Diabetic (KK-Ay) Mice | Significantly reduced blood glucose levels. | Increased muscle glucose transporter (GLUT4) translocation, improved glucose metabolism by reducing insulin resistance. | nih.gov |

| Chinese Hamster Ovary Cells | Stimulated glucose uptake. | Enhanced insulin receptor phosphorylation; inhibited nonreceptor protein tyrosine phosphatases. | nih.gov |

| Rat Liver (Perfused) and Hepatocytes | Decreased gluconeogenesis. | Increased production of fructose-2,6-diphosphate by lowering cyclic AMP levels and inhibiting protein kinase A activity. | nih.gov |

| In Vitro Enzyme Assays | Inhibited α-glucosidase activity. | Direct enzymatic inhibition. | nih.gov |

Corosolic acid demonstrates potent antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. mdpi.comresearchgate.net Oxidative stress is implicated in numerous chronic diseases, and the antioxidant capacity of corosolic acid contributes to its other biological effects, such as its cardioprotective and anti-inflammatory actions. mdpi.comscielo.br Studies have shown that corosolic acid can decrease the production of reactive oxygen species (ROS) and up-regulate endogenous antioxidant enzymes. nih.govresearchgate.netscielo.br This effect may be mediated through pathways like the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which plays a role in regulating inflammation and metabolism. mdpi.comresearchgate.net

Emerging research suggests that terpenoids and other phenolic compounds may have potential as antidepressant agents. nih.gov The mechanisms are thought to involve the modulation of monoamine neurotransmitters, normalization of the hypothalamic-pituitary-adrenal (HPA) axis, and reduction of neuroinflammation. nih.gov Preclinical trials on various phenolic acids have shown that they can increase levels of serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.gov While research specifically targeting the antidepressant effects of this compound is still in early stages, the broader evidence from related triterpenoids and phenolic acids indicates a potential avenue for future investigation into its neuropharmacological properties.

Structure Activity Relationship Sar Research and Molecular Interactions

Correlating Structural Motifs with Biological Potency

Research on ursane-type triterpenoids has consistently demonstrated that the number and position of hydroxyl groups, along with the presence and orientation of the C-28 carboxylic acid, are critical determinants of biological activity.

While specific SAR studies on 2,3,24-Trihydroxy-12-ursen-28-oic acid are limited, extensive research on its isomer, Asiatic acid (2,3,23-trihydroxy-12-ursen-28-oic acid), offers significant insights. Studies have shown that modifications at the C-2, C-3, and C-23 hydroxyl groups, as well as the C-28 carboxylic acid, can profoundly impact activities such as wound healing and anti-tumor effects. For instance, the free hydroxyl groups and the carboxylic acid are considered essential for many biological activities.

This compound has demonstrated cytotoxic activity against various human cancer cell lines, including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402. targetmol.com It has also been shown to inhibit the release of inflammatory cells and induce apoptosis in tumor cells. biosynth.com These activities are likely attributable to the specific arrangement of its hydroxyl groups, which can participate in hydrogen bonding with target proteins.

A study on ursolic acid derivatives revealed that the presence of a 3β-hydroxyl group and a C-28 carboxylic acid are important for its cytotoxic activities. The introduction of additional hydroxyl groups can either enhance or diminish this activity depending on their position and stereochemistry.

| Compound | Structural Motifs | Observed Biological Potency | Reference |

|---|---|---|---|

| This compound | -OH at C-2, C-3, C-24; -COOH at C-28 | Cytotoxic against various cancer cell lines (PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, Bel7402). targetmol.com Inhibits inflammatory cell release. biosynth.com | targetmol.combiosynth.com |

| Asiatic acid (isomer) | -OH at C-2, C-3, C-23; -COOH at C-28 | Wound healing properties, anti-tumor activity. Modifications impact potency. | |

| Ursolic acid (parent compound) | -OH at C-3; -COOH at C-28 | Cytotoxic, anti-inflammatory. 3β-OH and C-28 COOH are important for activity. |

Rational Design of Derivatives Based on SAR Insights

The insights gained from SAR studies provide a roadmap for the rational design of more potent and selective derivatives of this compound. The primary sites for chemical modification are the hydroxyl groups at positions C-2, C-3, and C-24, and the carboxylic acid at C-28.

For its close relative, Asiatic acid , semi-synthetic derivatives have been prepared to enhance wound healing effects. One such derivative, ethoxymethyl 2-oxo-3,23-isopropylidene-asiatate, demonstrated superior activity. This suggests that strategic modifications, such as esterification of the carboxylic acid and protection or oxidation of the hydroxyl groups, could be a viable strategy for this compound as well.

The goal of such derivatization is often to improve pharmacokinetic properties, such as solubility and bioavailability, or to enhance the affinity and selectivity for a specific biological target. For example, the introduction of amino acid conjugates at the C-28 position of triterpenoids has been shown to enhance their anti-tumor activity.

| Parent Compound | Modification Strategy | Rationale | Potential Outcome | Reference |

|---|---|---|---|---|

| Asiatic acid | Esterification of C-28 carboxylic acid and modification of C-2, C-3, C-23 hydroxyls. | Enhance wound healing activity and improve pharmacokinetic profile. | Increased potency and faster healing. | |

| This compound | Esterification or amidation of the C-28 carboxylic acid. | Improve cell permeability and potentially alter biological targets. | Enhanced cytotoxic or anti-inflammatory activity. | |

| This compound | Selective acetylation or methylation of the C-2, C-3, or C-24 hydroxyl groups. | Modulate hydrogen bonding capacity and lipophilicity to fine-tune target interactions. | Increased selectivity for a specific enzyme or receptor. |

Computational Modeling and Molecular Docking Studies for Target Engagement

Computational tools, including molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and understanding the interactions between small molecules like this compound and their biological targets.

While specific molecular docking studies for this compound are not widely published, research on Asiatic acid provides a compelling case study. Molecular dynamics simulations of Asiatic acid with cyclooxygenase-2 (COX-2), a key enzyme in inflammation, have revealed stable binding. targetmol.com The simulations showed that the carboxylate and hydroxyl groups of Asiatic acid are the primary functional groups acting as hydrogen bond donors and acceptors, interacting with key residues in the COX-2 active site. targetmol.com The total binding energy for the Asiatic acid-COX-2 complex was calculated to be -7.371 kcal/mol. nih.gov

These computational findings suggest that this compound likely interacts with its targets in a similar manner, with its three hydroxyl groups and the C-28 carboxylic acid forming crucial hydrogen bonds and electrostatic interactions. Such studies can help identify potential molecular targets and guide the rational design of derivatives with improved binding affinity and selectivity. For instance, docking studies can predict how modifications to the parent structure will affect its fit within a target's binding pocket.

| Compound | Biological Target | Key Interactions Observed/Predicted | Binding Energy (if available) | Reference |

|---|---|---|---|---|

| Asiatic acid | Cyclooxygenase-2 (COX-2) | Carboxylate and hydroxyl groups act as hydrogen bond donors and acceptors. targetmol.com | -7.371 kcal/mol nih.gov | targetmol.comnih.gov |

| This compound | Putative inflammatory or cancer-related proteins (e.g., kinases, transcription factors) | Predicted to involve hydrogen bonding via the three hydroxyl groups and the C-28 carboxylic acid. | Not available |

Advanced Pharmacokinetic and Metabolic Profiling Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed in vivo studies on the complete ADME profile of 2,3,24-Trihydroxy-12-ursen-28-oic acid are limited. However, a key pharmacokinetic study was performed in rats using a specific isomer, 2α,3α,24-Trihydroxyurs-12-en-28-oic acid (TEOA), which provides valuable insights into its behavior in a biological system.

The oral bioavailability of pentacyclic triterpenes, as a class, is often challenged by their poor aqueous solubility. biosynth.com To overcome this, various formulation strategies are often explored to enhance their dissolution and subsequent absorption. The pharmacokinetic parameters of TEOA were characterized following administration in rats, indicating that the compound is absorbed into the systemic circulation.

The metabolism of ursane-type triterpenoids can involve various enzymatic reactions in the body, primarily aimed at increasing their water solubility to facilitate excretion. While specific metabolic pathways for this compound have not been fully elucidated, it is hypothesized that it undergoes hydroxylation and other phase I and phase II metabolic transformations, similar to other compounds in its class.

The excretion of triterpenoid (B12794562) metabolites typically occurs through biliary and renal pathways. The extent to which this compound and its metabolites are eliminated through these routes is a subject for further investigation.

Analytical Methods for Quantification in Complex Biological Matrices (e.g., LC-MS/MS, UPLC-MS/MS)

The accurate quantification of this compound in complex biological matrices like plasma is essential for pharmacokinetic analysis. A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of 2α,3α,24-Trihydroxyurs-12-en-28-oic acid (TEOA) in rat plasma.

This method employs a liquid-liquid extraction technique for sample preparation, which is a common and effective way to isolate the analyte from plasma proteins and other interfering substances. The chromatographic separation is typically achieved on a C18 column, a standard choice for reversed-phase chromatography of non-polar to moderately polar compounds.

The detection and quantification are performed using a tandem mass spectrometer, which provides high selectivity and sensitivity. The use of multiple reaction monitoring (MRM) mode further enhances the specificity of the assay by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

The table below summarizes the key aspects of the reported LC-MS/MS method for the quantification of TEOA in rat plasma.

| Parameter | Details |

| Analyte | 2α,3α,24-Trihydroxyurs-12-en-28-oic acid (TEOA) |

| Biological Matrix | Rat Plasma |

| Sample Preparation | Liquid-Liquid Extraction |

| Chromatography | Reversed-Phase on C18 column |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Not specified in available literature |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

This validated analytical method provides the necessary tool for accurately measuring the concentration of the compound in plasma over time, which is fundamental for constructing pharmacokinetic profiles and determining key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Metabolite Identification and Characterization

The identification and characterization of the metabolites of this compound are critical for a comprehensive understanding of its biological activity and potential toxicity. As of the latest available research, specific in vivo metabolites of this compound have not been definitively identified and reported in the scientific literature.

The metabolism of structurally related ursane (B1242777) triterpenoids often involves hydroxylation at various positions on the pentacyclic skeleton, as well as conjugation reactions (such as glucuronidation and sulfation) to enhance their polarity and facilitate excretion. It is plausible that this compound follows similar metabolic pathways. Advanced analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), are powerful tools for the discovery and structural elucidation of such metabolites in biological samples.

Further research, including in vitro studies with liver microsomes and in vivo studies with comprehensive metabolite profiling, is required to fully characterize the metabolic fate of this compound.

Future Directions and Broader Academic Implications

Unraveling Untapped Biological Targets and Signaling Networks

While preliminary studies have highlighted the anti-inflammatory and anti-tumor effects of 2,3,24-Trihydroxy-12-ursen-28-oic acid, a deeper understanding of its molecular mechanisms is a key area for future investigation. The compound has been shown to modulate immune responses, for instance by inhibiting the release of inflammatory cells and interfering with lipopolysaccharide (LPS)-stimulated pathways in RAW 264.7 macrophages. nih.govbiosynth.com Further research is needed to pinpoint the specific proteins and signaling cascades it directly targets.

Current evidence suggests an influence on cytokine signaling pathways. For example, the compound has been reported to inhibit the release of IL-12p70 while enhancing IL-1-induced IL-23 secretion in monocyte-derived Langerhans-like cells. This suggests a potential role in modulating the differentiation and activity of T-helper cells, specifically the Th1/Th17 axis, which is critical in both host defense and autoimmune diseases. Future studies should employ transcriptomic and proteomic approaches to identify the full spectrum of genes and proteins whose expression or activity is altered by the compound.

Furthermore, research on structurally related ursane-type triterpenoids offers valuable clues. Studies have shown that the carboxyl group on the triterpenoid (B12794562) skeleton can be essential for interfering with the glycosylation and intracellular trafficking of key signaling molecules like Intercellular Adhesion Molecule-1 (ICAM-1). mdpi.com Investigating whether this compound shares this mechanism could reveal its potential to disrupt cell adhesion-dependent processes in inflammation and metastasis. Its reported antiviral activity, purportedly through increasing endosomal pH, also warrants further mechanistic exploration to validate the target and pathway. The induction of apoptosis in tumor cells is another known effect, but the specific apoptotic pathways (intrinsic vs. extrinsic) and the key molecular players (e.g., caspases, Bcl-2 family proteins) involved remain to be fully elucidated. biosynth.com

Investigation of Synergistic Interactions with Established Therapeutic Agents

A highly promising avenue for future research is the investigation of this compound in combination with established therapeutic agents, particularly in oncology. The rationale for this approach is to enhance the efficacy of standard treatments, overcome drug resistance, and potentially reduce dose-limiting toxicities.

A pivotal study has demonstrated that a stereoisomer, 2α,3α,24-trihydroxyurs-12-en-28-oic acid (TEOA), can significantly enhance the cytotoxic effect of the conventional chemotherapy drug cisplatin (B142131) in oral squamous cell carcinoma cells. nih.gov The study revealed that while a low concentration of the triterpenoid alone was not significantly cytotoxic, its combination with cisplatin led to a marked inhibition of cancer cell proliferation and migration, and a significant increase in apoptosis. nih.gov

The underlying mechanism for this synergy was identified as the inhibition of cisplatin-induced autophagy. nih.gov Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy, and its inhibition can therefore re-sensitize resistant cells to the treatment. This finding is critical, as it provides a clear, testable hypothesis for the synergistic potential of this compound. Future research should expand on this, testing the compound in combination with other classes of anticancer drugs (e.g., taxanes, targeted therapies) and across a broader range of cancer types. Investigating its potential to synergize with other therapeutic modalities, such as radiation therapy, is also a logical next step. mdpi.com Such studies are crucial for positioning this triterpenoid as an adjuvant in next-generation cancer therapies.

Sustainable Sourcing and Biotechnological Production Strategies

The translation of this compound from a laboratory curiosity to a viable therapeutic lead depends heavily on the development of sustainable and scalable production methods. Currently, the compound is isolated from natural plant sources, such as Callicarpa bodinieri and Salvia palaestina. medchemexpress.com However, reliance on plant extraction presents significant challenges, including low yields, time- and resource-intensive processes, and potential over-harvesting of medicinal plants. nih.gov

To overcome these limitations, future research must focus on biotechnological production strategies. This involves harnessing the power of metabolic engineering and synthetic biology to produce the compound in microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). The biosynthetic pathway for ursane (B1242777) triterpenoids originates from the cyclization of 2,3-oxidosqualene, a reaction catalyzed by α-amyrin synthase. nih.gov

Significant progress has been made in understanding the key enzymes of the upstream mevalonate (B85504) (MVA) pathway, such as HMG-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPPS), and squalene (B77637) synthase (SQS). thescipub.com Researchers have identified these enzymes as potential bottlenecks and targets for genetic engineering to increase the flux towards triterpenoid synthesis. thescipub.com The subsequent steps involve a series of specific hydroxylations and oxidations catalyzed by cytochrome P450 enzymes to yield the final product. The future of sustainable sourcing will likely involve:

Identifying and characterizing the specific genes and enzymes from the source plants responsible for converting α-amyrin into this compound.

Assembling the complete biosynthetic pathway in a microbial chassis.

Optimizing fermentation conditions and using systems biology approaches to maximize yields, creating a sustainable and reliable supply chain for research and development.

Computational Chemistry and Predictive Modeling in Triterpenoid Research

Computational chemistry and predictive modeling are indispensable tools for accelerating research into triterpenoids like this compound. These in silico approaches allow for the rapid screening of biological activities, prediction of pharmacokinetic properties, and elucidation of structure-activity relationships (SAR), thereby guiding and focusing experimental work. nih.govetflin.com

Molecular docking studies can be employed to predict how the compound binds to specific biological targets. For example, in silico analyses have been used to study how other triterpenoids interact with targets such as the mortalin-p53 complex, which is relevant to cancer, or the mycobacterial MmpL3 transporter, a target for anti-tuberculosis drugs. etflin.comresearchgate.net Similar studies could be designed for this compound to screen it against a wide array of proteins implicated in diseases, helping to identify novel mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. By correlating structural features of a series of related triterpenoids with their measured biological activity, these models can predict the activity of new or untested derivatives. nih.gov This can guide the chemical synthesis of novel analogues with improved potency or selectivity. For this compound, QSAR could help determine the relative importance of its three hydroxyl groups and the carboxylic acid moiety for its various biological effects. mdpi.com

Future research will increasingly integrate these computational approaches. For instance, predictive modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can help pre-emptively identify and address potential liabilities in drug development. researchgate.net As the library of known triterpenoids and their biological activities grows, machine learning algorithms and artificial intelligence will play a greater role in identifying patterns and predicting novel therapeutic applications for compounds like this compound, significantly shortening the discovery-to-development timeline.

Q & A

Q. What spectroscopic and chromatographic methods are used to characterize 2,3,24-Trihydroxy-12-ursen-28-oic acid?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are critical for resolving stereochemistry and hydroxyl group positions. For example, the compound’s 7 defined stereocenters (e.g., C-2, C-3, C-24) are confirmed via coupling constants and NOE correlations .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF provides molecular formula verification (C₃₀H₄₈O₅) and fragmentation patterns for structural elucidation .

- HPLC-PDA/ELSD: Used to assess purity (>97.5%) and quantify impurities. Reverse-phase C18 columns with methanol/water gradients are typical .

Q. How is this compound isolated from natural sources?

Methodological Answer: Isolation involves:

- Extraction: Plant material (e.g., Uncaria sessilifructus) is extracted with ethanol or chloroform to concentrate triterpenoids .

- Fractionation: Silica gel column chromatography with gradients of ethyl acetate/hexane separates crude extracts. Medium-pressure liquid chromatography (MPLC) refines fractions .

- Final Purification: Preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) achieves >95% purity. Validation via TLC and NMR ensures structural integrity .

Q. What structural features differentiate this compound from related ursane-type triterpenoids?

Methodological Answer: Key distinguishing features:

- Hydroxylation Pattern: The 2,3,24-trihydroxy configuration contrasts with common ursolic acid derivatives (e.g., ursolic acid has a single C-3 hydroxyl group) .

- Double Bond Position: The Δ¹² unsaturation in the ursene backbone is confirmed via ¹³C NMR (δ ~125–140 ppm for sp² carbons) .

- Stereochemistry: β-orientation of C-3 and C-24 hydroxyls is validated via NOESY correlations and X-ray crystallography (if available) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

- Target Identification: Use affinity chromatography or molecular docking to screen protein targets (e.g., NF-κB, PI3K/AKT) .

- Gene Expression Profiling: RNA-seq or qPCR analyzes downstream pathways (e.g., apoptosis markers like BAX/BCL-2) in treated cell lines .

- Metabolic Tracing: Radiolabeled (¹⁴C) compound tracks uptake and distribution in tissues .

- Validation: CRISPR/Cas9 knockout models confirm target specificity .

Q. How to address discrepancies in reported bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

- Purity Verification: Re-test the compound using HPLC and NMR to rule out batch variability or degradation .

- Assay Standardization: Use identical cell lines (e.g., RAW264.7 for inflammation) and controls (e.g., dexamethasone) across labs .

- Stereochemical Confirmation: Re-evaluate stereochemistry via NOESY or circular dichroism, as epimerization at C-3 or C-24 alters activity .

- Solubility Optimization: Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity; validate with solubility enhancers (e.g., cyclodextrins) .

Q. What strategies improve solubility and stability in in vitro assays?

Methodological Answer:

- Solvent Systems: Prepare stock solutions in DMSO (10 mM), then dilute in assay buffers (e.g., PBS with 0.1% BSA). Avoid aqueous storage >24 hours .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) to prevent hydroxyl group oxidation .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.